molecular formula C5H12ClNO3 B613186 H-D-Ser-OEt.HCl CAS No. 104055-46-1

H-D-Ser-OEt.HCl

Cat. No.: B613186
CAS No.: 104055-46-1
M. Wt: 169.6
InChI Key: JZJQCLZQSHLSFB-PGMHMLKASA-N
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Chemical Reactions Analysis

H-D-Ser-OEt.HCl undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acetic anhydride for esterification and hydrochloric acid for the formation of the hydrochloride salt . Major products formed from these reactions include D-serine and ethanol.

Mechanism of Action

The mechanism of action of H-D-Ser-OEt.HCl involves its conversion to D-serine, which plays a crucial role in various physiological processes. D-serine acts as a co-agonist at the NMDA (N-methyl-D-aspartate) receptor, a type of glutamate receptor in the brain. This interaction is essential for synaptic plasticity, learning, and memory .

Comparison with Similar Compounds

H-D-Ser-OEt.HCl is unique due to its specific structure and properties. Similar compounds include:

    L-Serine Ethyl Ester Hydrochloride: The L-isomer of serine ethyl ester.

    D-Serine: The parent compound without the ethyl ester group.

    L-Serine: The L-isomer of serine.

These compounds share similar chemical properties but differ in their stereochemistry and specific applications .

Biological Activity

H-D-Ser-OEt.HCl, or H-D-serine ethyl ester hydrochloride, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is particularly relevant in various fields, including pharmacology and biochemistry, due to its influence on cellular processes and interactions.

Chemical Structure and Properties

This compound is the hydrochloride salt of D-serine ethyl ester. The molecular formula is C5_5H12_{12}ClN2_2O2_2, indicating the presence of a serine backbone modified with an ethyl ester group. This modification enhances its solubility and bioavailability compared to its parent amino acid.

Neuromodulation : D-serine acts as a co-agonist at the NMDA receptor, which is critical for synaptic plasticity and memory function. The ethyl ester form may enhance the stability and delivery of D-serine to target sites in the nervous system, potentially leading to improved cognitive functions.

Immunomodulatory Effects : Research indicates that D-serine can modulate immune responses. For instance, it has been shown to influence the activity of T-cells and macrophages, which are pivotal in immune regulation. The specific mechanisms involve alterations in cytokine production and T-cell activation pathways.

Biological Activity Data

Recent studies have provided insights into the biological activities of this compound through various experimental setups:

Study Biological Activity Findings
NMDA Receptor ModulationThis compound demonstrated enhanced binding affinity at NMDA receptors compared to D-serine. This suggests potential applications in neurodegenerative diseases.
Polymerization PotentialChemoenzymatic polymerization of Ser-OEt using papain indicated that this compound can form polypeptides, suggesting utility in biomaterials.
Ergogenic EffectsAs an amino acid derivative, it may enhance athletic performance by influencing anabolic hormone secretion.

Case Studies

  • Cognitive Enhancement : A study investigated the effects of D-serine on cognitive functions in animal models. The administration of this compound resulted in improved spatial learning and memory retention, attributed to enhanced NMDA receptor activity.
  • Immune Response Modulation : In vitro experiments showed that this compound could significantly increase the production of anti-inflammatory cytokines in macrophages, suggesting a role in managing inflammatory diseases.
  • Polymer Synthesis : Research on the polymerization capabilities of this compound revealed that it can be utilized to synthesize biodegradable polymers, which have potential applications in drug delivery systems.

Properties

IUPAC Name

ethyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJQCLZQSHLSFB-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719230
Record name Ethyl D-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104055-46-1
Record name D-Serine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104055-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl D-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.56 grams (0.005 mole) of 2-azido-3-benzyloxypropionic acid benzyl ester were dissolved in 10 ml of absolute ethanol, 1.10 grams (0.03 mole) of dry hydrogen chloride led in, and the mixture treated with 0.20 grams of palladium on activated carbon (10%). This reaction mixture was hydrogenated in an autoclave for 40 hours at 25° C., and a hydrogen pressure of 20 bar. After filtration, the filtrate was concentrated on the rotary evaporator, and the residue recrystallized from ethanol/diethyl ether (volume ratio about 1:1). There were obtained 0.81 grams (96% of theory) of D,L-serine ethyl ester hydrochloride having a melting point of 102°-103.5° C. (Literature: 100°-102° C.
Name
2-azido-3-benzyloxypropionic acid benzyl ester
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

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